ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-5-7-8(14-9)4-6(2)13-10(7)12/h4-5,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGMPHBDQEYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrrolo[3,2-c]pyridine Core
- The pyrrolo[3,2-c]pyridine skeleton can be synthesized via cyclization reactions involving substituted aminopyridines and appropriate electrophilic reagents.
- For example, starting from 2-chloro-4-methyl-3-nitropyridine, a key intermediate, the synthesis proceeds through condensation with diethyl oxalate in the presence of potassium ethoxide to form an ethoxy-oxopropenolate intermediate.
- This intermediate is then subjected to reduction (e.g., with iron powder in acetic acid) to afford the this compound framework.
Introduction of the Ethyl Ester Group
- The ethyl ester at the 2-position is introduced via esterification or direct use of diethyl oxalate in the initial condensation step.
- This is typically done under basic conditions (potassium ethoxide) in diethyl ether, followed by work-up and purification steps.
Chlorination and Methylation
- The chlorine substituent at the 4-position is often introduced by starting from a chlorinated pyridine derivative or via selective halogenation reactions.
- The methyl group at the 6-position can be introduced by using methyl-substituted starting materials such as 2-chloro-4-methyl-3-nitropyridine, ensuring the methyl group is present before ring closure.
Detailed Experimental Procedure (Representative Example)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Potassium ethoxide, diethyl ether, diethyl oxalate | Formation of potassium ethoxy-oxopropenolate intermediate by reaction with diethyl oxalate | 81% |
| 2 | 2-chloro-4-methyl-3-nitropyridine added to above | Formation of the key intermediate via condensation | - |
| 3 | Iron powder, acetic acid, 60°C, overnight | Reduction of nitro group and cyclization to form pyrrolo[3,2-c]pyridine core | 72% |
| 4 | Purification by chromatography | Isolation of this compound | - |
The crude potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate intermediate is used directly without further purification, streamlining the synthesis.
Reaction Conditions and Optimization
- The condensation step is typically carried out at room temperature with stirring overnight to ensure complete reaction.
- Reduction with iron powder in acetic acid is performed at around 60°C for approximately 18 hours to ensure full conversion.
- Work-up involves filtration to remove catalyst, concentration, and chromatographic purification to isolate the target compound.
- The reaction yields are generally in the range of 70-80%, indicating a relatively efficient synthetic route.
Analytical Characterization Supporting Preparation
- The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy, confirming the presence of the ethyl ester group (triplet and quartet signals for ethyl protons), aromatic protons, and methyl substituent.
- Mass spectrometry (ESI-MS) shows the expected molecular ion peak corresponding to the molecular formula $$ C{12}H{11}ClN2O2 $$.
- High-performance liquid chromatography (HPLC) confirms purity greater than 99% after purification.
Comparative Notes on Related Compounds
- Similar synthetic strategies are employed for related compounds such as ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, indicating the robustness of the methodology.
- The choice of starting nitropyridine derivatives and the position of substituents dictate the regioselectivity and final substitution pattern on the pyrrolo-pyridine ring.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2-chloro-4-methyl-3-nitropyridine, diethyl oxalate, potassium ethoxide |
| Key Intermediates | Potassium (1Z)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate |
| Reaction Type | Condensation, reduction, cyclization |
| Reducing Agent | Iron powder in acetic acid |
| Reaction Temperature | Room temperature (condensation), 60°C (reduction) |
| Reaction Time | Overnight (condensation), ~18 hours (reduction) |
| Purification | Silica gel chromatography |
| Yield Range | 70-81% for key steps |
| Characterization | NMR, MS, HPLC |
Research Findings and Practical Considerations
- The synthetic route is adaptable to scale-up due to the use of inexpensive reagents and mild conditions.
- The direct use of crude intermediates without extensive purification reduces time and cost.
- The methodology allows for substitution pattern variation by changing the nitropyridine starting materials, facilitating the synthesis of analogues for medicinal chemistry applications.
- The purity and yield data support the reliability of this synthetic approach for producing this compound suitable for further biological evaluation or chemical modification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has shown potential in the development of new pharmaceuticals. Its derivatives have been investigated for their activity against various diseases:
- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves the modulation of specific signaling pathways that are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
Case Study: Anticancer Research
A notable study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. These derivatives were tested against breast cancer cell lines and showed significant inhibition of cell growth compared to control groups, indicating their potential as therapeutic agents in oncology .
Agrochemicals
The compound has also been explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its structural features allow for interaction with biological systems in plants and pests:
- Herbicidal Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in plant growth, making it a candidate for use as a selective herbicide.
Case Study: Herbicide Development
A research initiative focused on synthesizing this compound and testing its efficacy against common agricultural weeds. Results indicated that formulations containing this compound significantly reduced weed biomass while exhibiting low toxicity to crop plants .
Material Science
In material science, this compound is being investigated for its potential use in creating novel materials with specific properties:
- Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Combatting bacterial and fungal infections | |
| Agrochemicals | Herbicides | Selective growth inhibition in weeds |
| Material Science | Polymer additives | Improved thermal stability |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[3,2-c]Pyridine Core
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Chloro vs. Bromo: The 4-chloro substituent in the target compound provides moderate electron-withdrawing effects, stabilizing the ring system while maintaining reactivity for nucleophilic substitutions.
- Methyl vs. Ethyl Ester : Methyl esters (e.g., ) exhibit faster hydrolysis rates compared to ethyl esters, impacting bioavailability and metabolic stability.
Positional Isomerism: Pyrrolo[3,2-c]Pyridine vs. Pyrrolo[2,3-c]Pyridine
Table 2: Core Structure Comparisons
Key Observations :
- Ring Numbering Differences: The pyrrolo[3,2-c]pyridine core places the nitrogen atoms at positions 1 and 3, altering electronic distribution compared to pyrrolo[2,3-c]pyridine (nitrogens at 1 and 2).
- Synthetic Accessibility : Pyrrolo[2,3-c]pyridine derivatives (e.g., 5-chloro analog) are synthesized via Pd-catalyzed hydrogenation with moderate yields (60–85%), whereas pyrrolo[3,2-c]pyridine derivatives often require tailored routes, as seen in patent examples.
Functional Group Modifications: Case Studies from Patents
Example 1: Ester Hydrolysis and Amidation ()
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate was hydrolyzed to its sodium carboxylate and coupled with amines using HATU, yielding amide derivatives (e.g., m/z 383.1 [M+H]⁺ ). This highlights the ethyl ester’s advantage in resisting premature hydrolysis during multi-step syntheses.
Example 2: Alkoxy Substitution ()
Replacing the 4-chloro group with propoxy (via Pd-catalyzed coupling) produced methyl 4-propoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (72% yield).
Biological Activity
Ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with notable biological activities that have garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including key research findings, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula CHClNO, with a molecular weight of 238.67 g/mol. It features a pyrrolo[3,2-c]pyridine core, characterized by a chlorine atom at the 4-position and an ethyl ester at the 2-position of the carboxylic acid. This unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit a wide range of pharmacological properties. This compound has been studied for its interactions with various biological targets, particularly enzymes involved in metabolic pathways and cellular signaling.
Key Activities:
- Antitumor Activity: Compounds within this structural class have shown promise in cancer treatment, with studies indicating significant anticancer effects against various cell lines.
- Antimicrobial Effects: The compound exhibits antimicrobial properties, potentially effective against both bacterial and fungal pathogens.
- Neuroprotective Effects: Similar compounds have been noted for their ability to treat diseases affecting the nervous system, suggesting a potential neuroprotective role for this compound as well .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | CHClNO | Lacks methyl group at position 6 |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | CHClNO | Chlorine at position 6 instead of 4 |
| Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | CHClNO | Different positioning of chlorine |
These compounds demonstrate varying biological activities and chemical reactivity profiles, highlighting the distinctiveness of this compound due to its specific substitution pattern and functional groups.
Anticancer Studies
A study published in Pharmaceutical Research explored the anticancer activity of pyrrolo derivatives. This compound was evaluated against several cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant cytotoxicity against tested cancer types. Further mechanistic studies are warranted to elucidate the pathways involved in its action.
Antimicrobial Activity
Research conducted on related pyrrole compounds demonstrated promising antimicrobial efficacy. This compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Q & A
Q. Optimization Factors :
- Base Selection : Strong bases like Cs₂CO₃ improve alkylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMA, THF) enhance reactivity in nucleophilic substitutions .
- Temperature Control : Mild heating (45–80°C) balances reaction rate and side-product formation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key for structural confirmation. For example, methyl ester analogs show distinct peaks: δ 4.09 ppm (N–CH₃), 3.96 ppm (ester O–CH₃), and aromatic protons at δ 7.24–7.41 ppm . Ethyl esters would exhibit triplet/q quartet for –OCH₂CH₃.
- ESI-MS : Confirms molecular ion ([M+H]⁺) and fragmentation patterns. Methyl analogs report m/z 197–235 .
- HPLC-Purity Analysis : Reverse-phase chromatography (MeOH/H₂O gradients) resolves impurities, with purity >95% achievable .
Advanced: How can regioselective functionalization of the pyrrolopyridine core be achieved?
Methodological Answer:
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) introduces substituents at specific positions. For example, propoxy groups are added using t-BuBrettPhosPdG3 catalyst in THF (80°C, 72% yield) .
- Directed C–H Activation : Chelating directing groups (e.g., esters) can guide halogenation or arylation at the 4- or 6-positions.
- Protection/Deprotection Strategies : Temporary protection of the NH group (e.g., Boc) enables selective modifications, followed by deprotection under acidic conditions .
Advanced: How to resolve contradictions in synthetic yields or byproduct formation?
Methodological Answer:
- Byproduct Analysis : LC-MS and ¹H NMR identify impurities. For example, incomplete alkylation may leave unreacted starting material (δ 12.52 ppm for NH in DMSO-d₆) .
- Condition Screening : Varying bases (e.g., NaOH vs. Cs₂CO₃) or solvents (DMA vs. DMF) impacts reactivity. shows Cs₂CO₃ minimizes side reactions in alkylation .
- Scale-Up Considerations : Trituration with methyl tert-butyl ether (MTBE) effectively purifies crude products .
Advanced: What computational methods support the design of derivatives for biological testing?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), leveraging the compound’s heterocyclic core as a kinase inhibitor scaffold.
- DFT Calculations : Assess electronic effects of substituents (e.g., chloro, methyl) on reactivity and stability.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .
Advanced: How is crystallographic data used to validate the compound’s structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs refine crystal structures, resolving bond lengths/angles and confirming regiochemistry. While no direct data exists for this compound, analogous pyrrolopyridine esters show planar heterocyclic cores with ester groups in equatorial positions .
- Twinned Data Refinement : SHELXL handles high-resolution or twinned data, critical for accurate structural assignments in complex derivatives .
Advanced: What strategies enable the synthesis of amide or carbamate derivatives?
Methodological Answer:
- HATU-Mediated Coupling : React the sodium carboxylate (generated via saponification) with amines in DCM/DMF. For example, tert-butyl carbamate derivatives are formed in 30-min activation steps .
- In Situ Activation : Use coupling agents (e.g., EDC/HOBt) with NHS esters for stable intermediate formation.
- Safety Note : HATU releases hexafluorophosphate byproducts; thorough washing (H₂O/EtOAc) is required .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor scaffold?
Methodological Answer:
- Kinase Assays : Test inhibition against panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
- SAR Studies : Compare analogs with varying substituents (e.g., chloro → methoxy, ethyl ester → carboxylic acid) to map potency trends .
- Cellular Efficacy : Assess cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HCT-116, HeLa) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
